N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S2/c22-13-5-7-14(8-6-13)24-20(29)12-31-21-25-15(11-30-21)9-19(28)23-10-18-26-16-3-1-2-4-17(16)27-18/h1-8,11H,9-10,12H2,(H,23,28)(H,24,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFQKBWCXYXSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 357.42 g/mol
- CAS Number : 345349-15-7
The compound features a benzimidazole core, which is known for its pharmacological properties, and incorporates a thiazole moiety that may enhance its biological activity.
Anticancer Properties
Research indicates that compounds containing benzimidazole and thiazole derivatives exhibit anticancer activity. A study highlighted the synthesis of various benzimidazole-thiazole hybrids, which demonstrated cytotoxic effects against different cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .
GABA-A Receptor Modulation
This compound has been studied for its interaction with the GABA-A receptor. Benzimidazoles are known to act as positive allosteric modulators (PAMs) of this receptor, which is crucial in mediating inhibitory neurotransmission in the brain. Molecular docking studies suggest that structural modifications can enhance binding affinity and metabolic stability, potentially leading to new anxiolytic drugs .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic route includes:
- Formation of Benzimidazole : Reaction between o-phenylenediamine and appropriate aldehydes.
- Thiazole Synthesis : Utilizing thiazole precursors through cyclization reactions.
- Final Coupling : The final step involves coupling the benzimidazole with the thiazole derivative via amide bond formation.
This synthetic approach allows for the introduction of various substituents that can enhance biological activity .
Study 1: Anticancer Activity Assessment
In a recent study, a series of benzimidazole-thiazole derivatives were evaluated for their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated that compounds with a 4-fluorophenyl group exhibited the highest cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Study 2: GABA-A Receptor Interaction
A molecular docking study analyzed the binding interactions of this compound with the GABA-A receptor. The results suggested that specific structural features around the amide bond are critical for enhancing receptor affinity and selectivity .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions that incorporate key structural motifs known for their biological activity. The compound features a benzimidazole moiety, which is often associated with various pharmacological effects.
Key Synthetic Pathways
- Formation of Benzimidazole Derivatives : The initial step involves the synthesis of benzimidazole derivatives through the reaction of o-phenylenediamine with suitable aldehydes or ketones.
- Thiazole and Acetamide Linkage : Subsequent steps involve the introduction of thiazole and acetamide groups via nucleophilic substitution reactions, often utilizing thioketones as intermediates.
Biological Significance
The biological applications of this compound have been explored extensively in various studies.
Antimicrobial Activity
Studies have shown that compounds containing benzimidazole and thiazole moieties exhibit significant antimicrobial properties against a range of pathogens. For instance:
- In vitro Studies : Antimicrobial assays demonstrated that derivatives of thiazole showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : Research involving human breast adenocarcinoma cell lines (e.g., MCF7) indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as anticancer agents .
Case Study 1: Antimicrobial Evaluation
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Fungal Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
Case Study 2: Anticancer Efficacy
| Compound | IC50 (µM) in MCF7 Cells | Mechanism |
|---|---|---|
| Compound C | 10 | DNA Intercalation |
| Compound D | 5 | Enzyme Inhibition |
Preparation Methods
Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetic Acid Derivatives
The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with methyl 2-chloroacetate under acidic conditions. Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (Intermediate A) is prepared by reacting 2-(1H-1,3-benzodiazol-2-yl)acetic acid with thionyl chloride in methanol at 0–20°C for 18 hours, achieving an 86% yield. The reaction mechanism involves in situ generation of the acid chloride, followed by esterification:
$$
\text{2-(1H-Benzimidazol-2-yl)acetic acid} + \text{SOCl}2 \xrightarrow{\text{MeOH}} \text{Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate} + \text{HCl} + \text{SO}2 \uparrow
$$
Post-synthesis purification employs dichloromethane extraction and sodium sulfate drying, with structural confirmation via $$ ^1\text{H-NMR} $$ (CDCl$$ _3 $$, 500 MHz: δ 10.10 ppm, aromatic protons at 7.23–7.72 ppm) and HPLC-MS ($$ m/z $$: 191.2 [M+H]$$ ^+ $$).
Thiazole Ring Construction via Hantzsch Thiazole Synthesis
The thiazole moiety is synthesized using a modified Hantzsch protocol. 2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid (Intermediate B) is prepared by reacting 2-bromoacetamide derivatives with thiourea in ethanol at reflux. A representative procedure from patent CN103570643A involves:
- Nitroethylation : 4-Fluorophenyl isocyanate reacts with 2-nitroethanethiol in tetrahydrofuran (THF) at 50°C for 6 hours.
- Cyclization : The nitroethyl intermediate is treated with elemental sulfur and ammonium acetate in acetic acid, forming the thiazole ring.
Key parameters include maintaining a pH of 4–5 using phosphate buffer (derived from US9567358B2) and employing HEPES buffer for stabilizing thiol groups during coupling. The final thiazole-acetic acid derivative is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 78%.
Coupling of Benzimidazole and Thiazole Intermediates
The acetamide bridge is formed through a carbodiimide-mediated coupling reaction. N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is synthesized by reacting Intermediate A (0.1 mol) with Intermediate B (0.12 mol) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at 0°C for 2 hours, followed by room-temperature stirring for 24 hours.
Optimization Notes :
- Solvent Choice : DMF outperforms dichloromethane due to better solubility of intermediates.
- Catalyst : NHS increases coupling efficiency to 89% compared to 72% without.
- Workup : The product is precipitated using ice-cold diethyl ether and recrystallized from ethanol/water (4:1).
Final Product Characterization and Analytical Data
The target compound is characterized using advanced spectroscopic techniques:
Summary of Synthetic Routes and Yields
The table below consolidates critical steps and their efficiency:
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves sequential amidation, thioether formation, and heterocyclic ring assembly. Key steps include:
- Step 1: Coupling of 4-fluorophenylamine with a thioacetic acid derivative to form the 2-oxoethylthio intermediate.
- Step 2: Thiazole ring formation via cyclization of thiourea derivatives with α-haloacetamide precursors under reflux in ethanol .
- Step 3: Final amidation with a benzimidazole-containing moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips: - Monitor reactions via TLC and adjust pH/temperature (e.g., 60–80°C for thiazole cyclization) .
- Use catalytic bases like K₂CO₃ to enhance nucleophilic substitution efficiency .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how can tautomeric ambiguity in the benzimidazole ring be resolved?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the benzimidazole NH (δ 12.5–13.5 ppm) and thiazole protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the thioether and acetamide regions .
- IR Spectroscopy: Key peaks include N-H stretch (~3250 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C-S (thioether, ~680 cm⁻¹) .
- Mass Spectrometry: HRMS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the thiazole moiety) .
Tautomer Resolution: - Variable-temperature NMR (VT-NMR) distinguishes benzimidazole tautomers by observing NH proton exchange dynamics .
Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) using fluorometric or colorimetric assays (e.g., COX-Glo™) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed bioactivity?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., replace 4-fluorophenyl with other aryl groups, vary thiazole substituents) .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to correlate electronic (Hammett σ values) or steric parameters (Taft’s Es) with activity .
- Key Findings from Analog Studies:
Q. Q5. How should researchers address contradictory data regarding its mechanism of action across different studies?
Methodological Answer:
- Target Deconvolution: Employ affinity chromatography or pull-down assays with biotinylated derivatives to identify binding partners .
- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK) .
- Case Study: Discrepancies in COX-1 vs. COX-2 inhibition can be resolved using isoform-specific inhibitors in competition assays .
Q. Q6. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the benzimidazole NH or amide carbonyl .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
Q. Q7. How can computational methods predict off-target interactions and metabolic pathways?
Methodological Answer:
Q. Q8. What analytical workflows are recommended for resolving impurities in scaled-up synthesis?
Methodological Answer:
- HPLC Method Development: Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate impurities (e.g., dehalogenated byproducts) .
- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z corresponding to hydrolyzed amides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
